BenchChemオンラインストアへようこそ!

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Deuterium labelling Nicotine alkaloid synthesis Metabolic stability

3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, systematically also referred to as 5‑bromomyosmine, is a heterocyclic building block composed of a 5‑bromopyridine ring connected at the 3‑position to a 3,4‑dihydro‑2H‑pyrrole (Δ¹‑pyrroline) moiety. Its molecular formula is C₉H₉BrN₂ and its molecular weight is 225.09 g·mol⁻¹.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 64319-85-3
Cat. No. B1313642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
CAS64319-85-3
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H9BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6H,1-3H2
InChIKeyJENATANFRDRZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (5-Bromomyosmine, CAS 64319-85-3) – Compound Identity and Procurement-Relevant Classification


3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, systematically also referred to as 5‑bromomyosmine, is a heterocyclic building block composed of a 5‑bromopyridine ring connected at the 3‑position to a 3,4‑dihydro‑2H‑pyrrole (Δ¹‑pyrroline) moiety . Its molecular formula is C₉H₉BrN₂ and its molecular weight is 225.09 g·mol⁻¹ . The compound is primarily employed as a key synthetic intermediate in the preparation of isotopically labelled nicotine alkaloids, enantiomerically pure nornicotine derivatives, and neuronal nicotinic acetylcholine receptor (nAChR) agonist candidates [1][2]. The presence of both a bromine atom at the pyridine 5‑position and the cyclic imine functionality in the dihydropyrrole ring confers a dual reactivity profile that distinguishes it from close structural analogs and positions it as a strategic procurement choice for laboratories engaged in medicinal chemistry, isotopic labelling, and alkaloid total synthesis [1][3].

Why Myosmine, 5-Bromonornicotine, or 3′-Bromomyosmine Cannot Substitute 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS 64319-85-3) in Key Synthetic Sequences


Superficial structural similarity among 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, its non-brominated parent myosmine, its saturated congener 5‑bromonornicotine, and its regioisomer 3′‑bromomyosmine conceals deep functional divergence that precludes generic interchange. Myosmine lacks the halogen handle required for palladium‑catalyzed cross‑coupling reactions, rendering it unusable for downstream diversification toward candidates such as SIB‑1508Y [1]. 5‑Bromonornicotine, although brominated, possesses a fully saturated pyrrolidine ring and therefore cannot engage in the base‑catalyzed H/D exchange at the 3′,3′‑positions that is vital for installing metabolically stable deuterium labels with >99 % efficiency [2]. 3′‑Bromomyosmine places the bromine on the electron‑rich pyrroline ring rather than the electron‑deficient pyridine, fundamentally altering its reactivity in nucleophilic displacement and cross‑coupling manifolds [3][4]. These mechanistic distinctions make the targeted procurement of 3‑bromo‑5‑(3,4‑dihydro‑2H‑pyrrol‑5‑yl)pyridine non‑negotiable for projects that depend on orthogonal utilization of the imine functionality and the aryl bromide electrophile within a single synthetic cascade.

Head-to-Head Quantitative Differentiation Evidence for 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS 64319-85-3) Against Its Closest Structural Analogs


Deuterium Incorporation Efficiency: 5‑Bromomyosmine Achieves >99 % Label Incorporation at Metabolically Stable Positions, Matching Unsubstituted Myosmine While Retaining the Bromine Handle

In base‑catalyzed H/D exchange with deuterium oxide, 5‑bromomyosmine (the target compound) incorporates deuterium at the 3′,3′‑positions with >99 % efficiency, producing 5‑bromomyosmine‑3′,3′‑d₂ [1]. Unsubstituted myosmine under identical conditions also undergoes exchange at the 3′,3′‑positions to yield myosmine‑3′,3′‑d₂, but the resulting intermediate lacks the C5‑bromine substituent required for subsequent halogen‑metal exchange, cross‑coupling, or tritiolysis steps [2]. Consequently, 5‑bromomyosmine uniquely delivers both near‑quantitative label incorporation and a synthetically competent aryl bromide in a single intermediate, a combination that neither myosmine nor the saturated 5‑bromonornicotine can provide [3].

Deuterium labelling Nicotine alkaloid synthesis Metabolic stability

Synthetic Yield of 5‑Bromomyosmine (Imine 5) from Ethyl 5‑Bromonicotinate: 65–75 % Over Two Steps with High Purity, Enabling Scalable Multistep Synthesis

The acylation of N‑vinylpyrrolidinone with ethyl 5‑bromonicotinate, followed by acid‑catalyzed hydrolysis, decarboxylation, and basic workup, provides 5‑bromomyosmine (imine 5) in 65–75 % overall yield over two steps with no observable byproducts [1]. By comparison, the corresponding non‑brominated myosmine (CAS 532‑12‑7) is typically prepared via alternative routes that do not preserve a functionalizable halogen, limiting further synthetic diversification . The 65–75 % yield range has been reproduced at scale with the crude product being of sufficient purity for subsequent reduction; higher purity material is obtainable by simple filtration through a silica gel pad [1].

Process chemistry Nicotinic alkaloid synthesis Imine preparation

Sodium Borohydride Reduction of 5‑Bromomyosmine to Racemic 5‑Bromonornicotine Proceeds in 98 % Yield, Outperforming Alternative Routes to Halogenated Pyrrolidine Intermediates

Treatment of 5‑bromomyosmine with sodium borohydride (NaBH₄) in methanol‑acetic acid (4:1) at −40 °C reduces the cyclic imine to the corresponding pyrrolidine, racemic 5‑bromonornicotine (compound 6), with a 98 % isolated yield after workup and purification [1]. In contrast, the reduction of unsubstituted myosmine with sodium borodeuteride has been reported to yield nornicotine‑2′‑d₁ in moderate yields, but the absence of a halogen precludes subsequent enantiomeric resolution via the Mosher’s acid protocol developed for 5‑bromonornicotine [2][3]. The 98 % yield establishes a high‑efficiency bridge from the dihydropyrrole to the fully saturated pyrrolidine intermediate while preserving the 5‑bromo substituent essential for resolution and debromination chemistry [3].

Imine reduction Pyrrolidine synthesis Enantiomeric resolution precursors

Enantiomeric Resolution Gateway: 5‑Bromomyosmine‑Derived 5‑Bromonornicotine Resolves to ≥95 % Enantiomeric Purity Using Mosher’s Acid, Enabling Homochiral Nornicotine Synthesis

Racemic 5‑bromonornicotine, obtained in 98 % yield from 5‑bromomyosmine [1], is resolved using (−)‑α‑methoxy‑α‑(trifluoromethyl)phenylacetic acid (Mosher’s acid) to achieve ≥95 % enantiomeric purity for both (R)‑ and (S)‑enantiomers after three recrystallizations from acetonitrile [2]. The resolved 5‑bromonornicotine enantiomers undergo reductive debromination (H₂, Pd/C) to afford (R)‑ and (S)‑nornicotine without loss of optical purity [2]. By comparison, direct resolution of unsubstituted nornicotine is considerably more challenging; the bromine atom in the 5‑position serves as both a synthetic handle for resolution and a traceless directing group that is removed in the final step [3]. The 5‑bromo regioisomer on the pyridine ring (as opposed to 3′‑bromomyosmine) is critical because the pyridine position is compatible with the reductive debromination conditions without affecting the pyrrolidine stereocenter [3].

Chiral resolution Enantioselective synthesis Nicotine alkaloid stereochemistry

Regioisomeric Differentiation: 5‑Bromo (Pyridine) Versus 3′‑Bromo (Pyrroline) Dictates Divergent Reactivity in Cross‑Coupling and Nucleophilic Displacement

3‑Bromo‑5‑(3,4‑dihydro‑2H‑pyrrol‑5‑yl)pyridine bears the bromine substituent on the electron‑deficient pyridine ring (5‑position), whereas the 3′‑bromomyosmine regioisomer carries bromine on the electron‑rich pyrroline ring [1]. The pyridine‑bound bromine enables Pd‑catalyzed cross‑coupling reactions including Sonogashira alkynylation (used to install the ethyne moiety in SIB‑1508Y), Suzuki‑Miyaura, and Buchwald‑Hartwig couplings, as well as halogen‑metal exchange and tritiolysis for radiolabelling [2]. In contrast, 3′‑bromomyosmine participates primarily in nucleophilic displacement reactions such as acetate substitution to yield 3′‑hydroxymyosmine, a pathway exploited in N′‑nitrosonornicotine metabolite synthesis [1]. No published head‑to‑head competition experiment between the two regioisomers exists; however, their orthogonal reactivity profiles are well characterized in separate synthetic contexts [2][1].

Regiochemistry Cross‑coupling Halogen reactivity

Traceless Directing Group for Enantioselective Synthesis: 5‑Bromomyosmine Serves as the Common Precursor to Both (S)‑Nornicotine‑3′,3′‑d₂ and SIB‑1508Y via Orthogonal Transformations

A single batch of 5‑bromomyosmine can be processed through two orthogonal pathways: (i) base‑catalyzed H/D exchange, NaBH₄ reduction, Mosher’s acid resolution, and reductive debromination to furnish (S)‑nornicotine‑3′,3′‑d₂ in ≥95 % ee [1]; or (ii) NaBH₄ reduction, enantioselective reduction, N‑methylation, and Sonogashira coupling to afford (S)‑SIB‑1508Y with 94 % ee and 18 % overall yield from 5‑bromo‑3‑pyridinecarboxylic acid [2]. Unsubstituted myosmine cannot access pathway (ii) because it lacks the bromine required for the Sonogashira step. 5‑Bromonornicotine cannot access pathway (i) because it lacks the imine necessary for H/D exchange [3]. The 3′‑bromomyosmine regioisomer is incompatible with both pathways due to its different halogen reactivity [4]. This divergent synthetic utility from a single precursor compound is quantitatively demonstrated by the successful literature preparation of both final products with well‑characterized yields and enantiopurities [1][2].

Divergent synthesis Isotopic labelling Nicotinic agonist

High‑Value Application Scenarios for 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (5-Bromomyosmine, CAS 64319-85-3) Based on Quantified Differentiation Evidence


Synthesis of Metabolically Stable Deuterium‑Labelled Nicotine Alkaloids for Pharmacokinetic and Metabolic Studies

5‑Bromomyosmine is the key intermediate for preparing (S)‑nicotine‑3′,3′‑d₂, (S)‑nornicotine‑3′,3′‑d₂, and (S)‑cotinine‑4′,4′‑d₂, all of which bear deuterium labels at positions resistant to mammalian metabolic oxidation [1]. The base‑catalyzed exchange with D₂O proceeds with >99 % incorporation, and the retained 5‑bromo substituent enables tritiolysis to generate carrier‑free ³H‑labelled analogs with high specific activity [1]. The resolved enantiomers achieve ≥95 % ee, ensuring that pharmacokinetic data are not confounded by racemic mixtures [2]. This application is inaccessible with unsubstituted myosmine (which cannot undergo tritiolysis) or 5‑bromonornicotine (which cannot undergo imine‑directed H/D exchange).

Enantioselective Synthesis of Neuronal nAChR Agonist Drug Candidates (e.g., SIB‑1508Y / Altinicline)

The 5‑bromo substituent on 5‑bromomyosmine serves as the essential anchor point for Sonogashira cross‑coupling to install the ethyne moiety in (S)‑SIB‑1508Y, a selective neuronal nicotinic acetylcholine receptor agonist investigated for Parkinson's disease [3]. The synthetic sequence proceeds from 5‑bromomyosmine via NaBH₄ reduction (98 % yield), enantioselective reduction, N‑methylation, and Pd‑catalyzed alkyne coupling, achieving 94 % ee in the final product [3][4]. Non‑brominated myosmine or the 3′‑bromomyosmine regioisomer cannot enter this cross‑coupling‑based synthetic sequence, making 5‑bromomyosmine the only viable precursor for this compound class [3].

Preparation of Enantiopure Nornicotine Reference Standards and Haptens for Immunoassay Development

Racemic 5‑bromonornicotine, derived quantitatively from 5‑bromomyosmine, is resolved with Mosher’s acid to provide both (R)‑ and (S)‑5‑bromonornicotine in ≥95 % ee [2]. Reductive debromination with H₂/Pd‑C yields the corresponding nornicotine enantiomers without erosion of optical purity [2]. These homochiral nornicotine samples serve as authentic reference standards for chiral chromatographic method validation and as haptens for generating enantioselective antibodies in nicotine immunoassay development [5]. The bromine‑based resolution strategy is uniquely enabled by the pyridine‑5‑bromo substitution pattern; attempts to directly resolve unsubstituted nornicotine are documented to be considerably less efficient [2].

Divergent Synthesis Platform for Nicotine Alkaloid Libraries from a Single Precursor Inventory

A single procurement lot of 5‑bromomyosmine can supply two orthogonal synthetic campaigns: one directed toward deuterium‑ and tritium‑labelled alkaloids for metabolic and receptor‑binding studies, and another toward cross‑coupled nicotinic agonist libraries for structure‑activity relationship (SAR) exploration [1][3]. This divergence is predicated on the simultaneous presence of the imine (enabling H/D exchange) and the aryl bromide (enabling cross‑coupling) within the same molecule. Procurement of a single intermediate to feed multiple project streams reduces inventory complexity and ensures batch‑to‑batch consistency across parallel research programs, an operational advantage that neither myosmine, 5‑bromonornicotine, nor 3′‑bromomyosmine can replicate [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.